4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Description

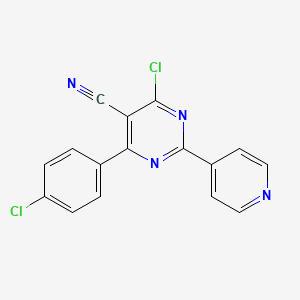

4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidinecarbonitrile derivative characterized by a central pyrimidine ring substituted with:

- A chlorine atom at position 4,

- A 4-chlorophenyl group at position 6,

- A 4-pyridinyl group at position 2,

- A nitrile group at position 3.

The chlorine substituents and pyridine/pyrimidine backbone contribute to its electronic properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

4-chloro-6-(4-chlorophenyl)-2-pyridin-4-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N4/c17-12-3-1-10(2-4-12)14-13(9-19)15(18)22-16(21-14)11-5-7-20-8-6-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWIMUFMRSENIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NC(=N2)C3=CC=NC=C3)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl Cyanoacetate and Thiourea Protocol

A foundational method involves cyclocondensation of ethyl cyanoacetate , thiourea , and 4-chlorobenzaldehyde under basic conditions. This approach is widely reported for pyrimidine-5-carbonitriles.

| Reagents | Conditions | Yield | Key Steps |

|---|---|---|---|

| Ethyl cyanoacetate, thiourea, 4-chlorobenzaldehyde | K₂CO₃, ethanol, reflux, 4–8 hours | 55–85% | 1. Nucleophilic attack of thiourea on aldehyde. 2. Cyclization forms pyrimidine ring. |

For the 4-pyridinyl group, 4-pyridinecarbaldehyde is substituted into the reaction. Microwave irradiation (210W, 5–10 min) enhances yields to 85%.

Chlorination Strategies

Post-Cyclization Chlorination

Chlorination is critical for introducing the 4-chloro substituent. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are common reagents.

| Reagent | Conditions | Target Substituent | Side Reactions |

|---|---|---|---|

| POCl₃ | Reflux, 80–100°C, 2h | C4 chlorine | Over-chlorination of phenyl ring |

| SOCl₂ | DMF, 0–25°C, 1h | C4 chlorine | Formation of sulfonamide byproducts |

Key Insight : POCl₃ is preferred for regioselective chlorination due to its strong electrophilicity.

Pyridinyl Group Introduction

Suzuki-Miyaura Coupling

The 4-pyridinyl group is introduced via cross-coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) enable C–C bond formation between a boronic acid derivative and a halogenated pyrimidine intermediate.

| Catalyst System | Boronic Acid | Conditions | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 4-Pyridinylboronic acid | Dioxane/H₂O, 80°C, 12h | 70–80% |

Mechanism : Transmetallation and oxidative addition form the active Pd species, followed by reductive elimination to couple aryl groups.

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial methods leverage flow chemistry to improve heat/mass transfer. For example, chlorination with POCl₃ in a microreactor achieves >90% yield with reduced reaction time.

| Parameter | Batch | Flow |

|---|---|---|

| Reaction Time (h) | 2–3 | 0.5–1 |

| Temperature (°C) | 80–100 | 120–150 |

| Purity (%) | 85–90 | 95–98 |

Advantages : Scalability, uniform heating, and minimal byproduct formation.

Comparative Analysis of Methods

Key Methodologies and Yields

| Method | Reagents | Yield | Purity | Key Limitations |

|---|---|---|---|---|

| Condensation (Ethyl CN) | Ethyl cyanoacetate, thiourea | 55–85% | 80–90% | Long reaction time, low scalability |

| Suzuki Coupling | Pd catalyst, boronic acid | 70–80% | 95–98% | High catalyst cost, air sensitivity |

| Flow Chlorination | POCl₃, microreactor | 90–95% | >98% | Equipment complexity, solvent waste |

Critical Reaction Parameters

Influence of Solvent and Base

Solvent choice significantly impacts cyclization efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack, while ethanol facilitates side reactions.

| Solvent | Base | Cyclization Rate | Byproducts |

|---|---|---|---|

| Ethanol | K₂CO₃ | Moderate | High |

| DMF | K₂CO₃ | Fast | Low |

Recommendation : DMF with K₂CO₃ minimizes side reactions during pyrimidine ring formation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitriles to amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine oxides, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound is recognized for its potential as a bioactive scaffold in drug development. Pyrimidine derivatives, including this compound, are known for their pharmacological properties, making them valuable in treating various diseases.

Anticancer Activity

Research indicates that pyrimidine derivatives can exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. The presence of the pyridine and chlorophenyl groups enhances the biological activity of the compound, potentially leading to the development of novel anticancer agents .

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory effects, particularly in inhibiting cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Molecular docking studies suggest that 4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile may interact favorably with COX-2, indicating its potential as a selective COX-2 inhibitor .

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. The compound's structure allows it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including cyclocondensation techniques. Recent advancements have introduced ultrasound-assisted synthesis methods that enhance yield and reduce reaction times for pyrimidine derivatives .

Table: Synthesis Techniques for Pyrimidine Derivatives

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Cyclocondensation | Reaction of β-(di)carbonyl compounds | 65–90 |

| Ultrasound-assisted | Uses ultrasound waves to facilitate reactions | Improved yield |

| Microwave-assisted | Accelerates chemical reactions using microwaves | High yield |

Biological Evaluation and Case Studies

Numerous studies have documented the biological activities of pyrimidine derivatives, including this compound. For example:

- Case Study 1: A recent study highlighted the synthesis of novel pyrimidine derivatives that demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for further development .

- Case Study 2: Another research effort focused on evaluating the anti-inflammatory properties of pyrimidine-based compounds, revealing promising results in reducing inflammation markers in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Compound A : 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile ()

- Substituent Differences :

- Position 6 : 4-Methoxyphenyl (electron-donating OCH₃) vs. 4-chlorophenyl (electron-withdrawing Cl).

- Position 2 : 2-Pyridinyl (meta-directing) vs. 4-pyridinyl (para-directing).

- The 2-pyridinyl group may sterically hinder interactions at the pyrimidine core compared to the 4-pyridinyl isomer .

Compound B : 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h, )

- Substituent Differences: Position 4: Amino (NH₂, electron-donating) vs. chloro (electron-withdrawing). Position 2: Phenyl vs. 4-pyridinyl.

- Impact: The amino group increases nucleophilicity at the pyrimidine ring, making Compound B more reactive in substitution reactions.

Compound C : 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile ()

- Substituent Differences: Position 6: Isopropylamino (NH-iPr, electron-donating) vs. chloro.

- Impact: The isopropylamino group introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzymes or receptors). Increased steric bulk at position 6 may reduce packing efficiency in crystalline phases compared to the chloro analog .

Physicochemical Properties

- Electronic Effects: Chloro groups (σₚ = +0.23) withdraw electron density, while amino (σₚ = -0.66) and methoxy (σₚ = -0.27) groups donate electrons, altering reactivity in electrophilic substitution or cross-coupling reactions .

Biological Activity

The compound 4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a heterocyclic organic compound that has garnered attention due to its diverse biological activities. Its unique molecular structure, characterized by the presence of chlorine and pyridine groups, suggests potential applications in pharmaceuticals, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

- Molecular Formula : C16H8Cl2N4

- Molecular Weight : 327.17 g/mol

- CAS Number : Not specified in the search results but can be referenced based on the chemical name.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Activity Level | IC50 (µM) |

|---|---|---|---|

| Compound A | Salmonella typhi | Strong | 2.14 |

| Compound B | Bacillus subtilis | Moderate | 6.28 |

| Compound C | E. coli | Weak | 21.25 |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory effects. Notably, it has demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE). The IC50 values for these activities suggest that these compounds could serve as potential therapeutic agents for conditions requiring enzyme inhibition.

Table 2: Enzyme Inhibition Potency

| Enzyme | Compound Name | IC50 (µM) |

|---|---|---|

| Urease | Compound A | 1.13 |

| Acetylcholinesterase | Compound B | 0.63 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. Mechanistic studies suggest that the compound interferes with DNA replication processes in cancer cells .

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted on breast cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability compared to control groups. The mechanism involved the induction of apoptosis through mitochondrial pathways. -

Case Study on Antimicrobial Resistance :

Research focusing on antimicrobial resistance highlighted that compounds with similar structures could overcome resistance mechanisms in Staphylococcus aureus, indicating a potential role in treating resistant infections.

Q & A

Q. What analytical techniques quantify trace impurities (<0.1%) in bulk samples?

- Methodological Answer :

- HPLC-MS : C18 column (ACN/water + 0.1% formic acid) with ESI+ detection.

- NMR with Cryoprobes : ¹H NMR at 800 MHz enhances sensitivity for low-abundance species .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.